beta-Norcoralydine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Norcoralydine is a naturally occurring alkaloid found in the plant Xylopia discreta. It belongs to the class of proto-berberine alkaloids and has been studied for its unique chemical structure and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of beta-Norcoralydine involves the decarboxylation of 2,3,10,11-tetramethoxy-12-carboxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine. This process starts with the saponification of 2,3,10,11-tetramethoxy-12-carbomethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine to yield the corresponding amino acid. The amino acid is then decarboxylated at 320°C under vacuum to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The key steps involve careful control of reaction conditions, particularly temperature and vacuum, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Beta-Norcoralydine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinolizinium salts.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinolizinium salts.

Reduction: Dihydro-beta-Norcoralydine derivatives.

Substitution: Functionalized this compound derivatives with different substituents.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of beta-Norcoralydine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Beta-Norcoralydine can be compared with other proto-berberine alkaloids, such as:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Palmatine: Exhibits similar biological activities to this compound but with different potency and selectivity.

Jatrorrhizine: Another proto-berberine alkaloid with potential therapeutic applications.

Uniqueness: this compound is unique due to its specific chemical structure and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

Beta-Norcoralydine is a complex alkaloid derived from the plant Corallocarpus and has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

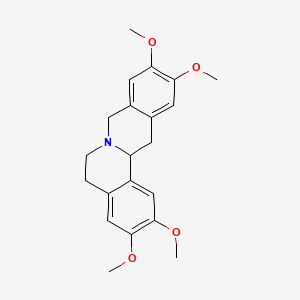

Chemical Structure and Properties

This compound has the molecular formula C21H25NO4 and a unique structural configuration that contributes to its biological effects. The compound's structure can be depicted as follows:

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. It has demonstrated cytotoxic effects in several cancer cell lines, including breast and lung cancer.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It inhibits specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : this compound interacts with various signaling pathways, such as the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on this compound's anticancer properties involved treating human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Propiedades

Número CAS |

523-02-4 |

|---|---|

Fórmula molecular |

C21H25NO4 |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

(13aS)-2,3,10,11-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C21H25NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h8-11,17H,5-7,12H2,1-4H3/t17-/m0/s1 |

Clave InChI |

YOAUKNYXWBTMMF-KRWDZBQOSA-N |

SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |

SMILES isomérico |

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |

SMILES canónico |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |

Apariencia |

Solid powder |

Key on ui other cas no. |

6872-27-1 13407-95-9 4216-86-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Norcoralydine; l-Xylopinine; NSC 23898; NSC-23898; NSC23898; S-(-)-Xylopinine; O-Methylgovanine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.